1-(3-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Overview
Description
1-(3-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound consists of a pyrazolo[3,4-d]pyrimidine core with a 3-methylbenzyl group attached to the nitrogen atom at position 1 and an amine group at position 4.
Mechanism of Action
Target of Action
The compound 1-(3-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, also known as 1-[(3-Methylphenyl)methyl]-1h-pyrazolo[3,4-d]pyrimidin-4-amine, is a type of pyrazolopyrimidine . Pyrazolopyrimidines have been shown to act as inhibitors of Bruton’s tyrosine kinase (BTK) . BTK is a key component of the B-cell receptor (BCR) signaling pathway, which regulates the survival, activation, proliferation, differentiation, and maturation of B cells .
Mode of Action
This compound acts as a reversible inhibitor of BTK . In the BCR signaling pathway, BTK is phosphorylated and activated by SYK and LYN kinases . The compound binds to BTK, inhibiting its activity and thereby disrupting the BCR signaling pathway .
Biochemical Pathways
The inhibition of BTK by this compound affects multiple signaling networks, including the RAS/RAF/MEK/ERK, PI3K/AKT/mTOR, and nuclear factor kappa B (NF-κB) pathways . These pathways regulate the activation, survival, and proliferation of B cells .
Pharmacokinetics
The design and synthesis of novel pyrazolopyrimidine-based derivatives aim to improve antiproliferative activity and bioavailability .
Result of Action
The inhibition of BTK by this compound results in antiproliferative activity in mantle cell lymphoma (MCL) cell lines . It has been shown to disturb the mitochondrial membrane potential and increase the level of reactive oxygen species in a dose-dependent manner . This leads to cell apoptosis through the caspase 3-mediated apoptotic pathway .
Action Environment
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves the reaction of 3-methylbenzylamine with a suitable pyrazolo[3,4-d]pyrimidine precursor. One common method involves the cyclization of 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile with various nitriles in the presence of sodium ethoxide as a catalyst . The reaction conditions often include heating the mixture in a suitable solvent such as ethanol or DMF (dimethylformamide) to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The use of continuous flow reactors and optimization of reaction parameters such as temperature, pressure, and catalyst concentration can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
1-(3-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The amine group at position 4 can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to form reduced amine derivatives.
Cyclization Reactions: The pyrazolo[3,4-d]pyrimidine core can undergo cyclization reactions to form fused ring systems.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as alkyl halides, acyl chlorides, and bases like sodium ethoxide or potassium carbonate are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Major Products
The major products formed from these reactions include substituted pyrazolo[3,4-d]pyrimidines, oxo derivatives, and reduced amine derivatives.
Scientific Research Applications
1-(3-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential as an enzyme inhibitor and its interactions with various biological targets.
Medicine: It has shown promise in the development of antiviral and anticancer agents due to its ability to interact with nucleic acids and proteins.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
4-aminopyrrolo[2,3-d]pyrimidine: This compound has similar structural features and has been studied for its antitubercular activity.
Pyrimido[4,5-d]pyrimidine: Another bicyclic compound with similar biological activities.
Furo- and thieno[2,3-d]pyrimidin-4-amines: These compounds share the pyrazolo[3,4-d]pyrimidine core and have been synthesized using similar methods.
Uniqueness
1-(3-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is unique due to the presence of the 3-methylbenzyl group, which can influence its biological activity and interactions with molecular targets. This structural modification can enhance its potency and selectivity compared to other similar compounds.
Properties
IUPAC Name |
1-[(3-methylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5/c1-9-3-2-4-10(5-9)7-18-13-11(6-17-18)12(14)15-8-16-13/h2-6,8H,7H2,1H3,(H2,14,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUHJEVUISWSQMZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C3=NC=NC(=C3C=N2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1405343-24-9 | |
Record name | 1-(3-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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